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Sulindac Sulfide Acyl-beta-D-Glucuronide -

Sulindac Sulfide Acyl-beta-D-Glucuronide

Catalog Number: EVT-13959918
CAS Number:
Molecular Formula: C26H25FO8S
Molecular Weight: 516.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthetic Pathways and Enzymatic Catalysis

Host versus Gut Microbiota Contributions to Glucuronidation

Sulindac sulfide acyl-β-D-glucuronide (C₂₆H₂₅FO₈S; MW 516.54 g/mol) arises from phase II conjugation where glucuronic acid attaches to the carboxylic acid moiety of sulindac sulfide. This process exhibits compartmentalized catalysis across biological systems:

  • Hepatic UGT-Dominated Pathway: Host uridine 5'-diphosphate-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A3, and UGT1A9, catalyze glucuronidation in the liver. The reaction forms an ester bond via nucleophilic acyl substitution, yielding the β-configured glucuronide (confirmed by [¹H-NMR]) [4] [6].
  • Microbial Beta-Glucuronidase Reactivation: Gut microbiota express β-glucuronidases (e.g., E. coli GUS, Bacteroides GUS isoforms) that hydrolyze the glucuronide bond, liberating free sulindac sulfide. This enterohepatic recycling prolongs systemic drug exposure and enables colonic bioactivation [5] [10].
  • Tissue-Specific Flux: Intestinal UGTs contribute minimally (<5% of hepatic output) due to lower expression levels. Fecal incubations confirm microbial reversion rates exceeding 70% within 24 hours, underscoring gut flora’s role in modulating metabolite kinetics [5].

Table 1: Enzymatic Systems Governing Sulindac Sulfide Glucuronidation

Catalytic SystemPrimary EnzymesReaction TypeTissue LocalizationFunctional Outcome
Hepatic HostUGT1A1, UGT1A3, UGT1A9Acyl glucuronidationLiver (endoplasmic reticulum)Detoxification, biliary excretion
Gut Microbialβ-Glucuronidases (GUS isoforms)DeconjugationColon lumenReactivation, enterohepatic cycling
Intestinal HostUGT1A7, UGT1A10Limited glucuronidationEnterocytesMinor contribution (<5%)

Role of Methionine Sulfoxide Reductases in Metabolic Activation

The generation of bioactive sulindac sulfide—precursor to the acyl glucuronide—depends critically on reductive enzymes:

  • MsrA/MsrB Catalysis: Methionine sulfoxide reductases (MsrA in E. coli, MsrB1 in mammals) reduce the sulfoxide group of sulindac (prodrug) to form the sulfide metabolite. This occurs under aerobic conditions via thioredoxin-coupled electron transfer, contrasting classical anaerobic microbial reduction [5] [9].
  • Multi-Kingdom Redundancy: Both mammalian tissues (liver cytosol, microsomes) and gut microbes (Eggerthella lenta, E. coli) express Msrs. Fecal incubations show >90% sulindac-to-sulfide conversion within 6 hours, abolished by Msr inhibitors like N-ethylmaleimide [5] [9].
  • Oxidative Counterbalance: Flavin-containing monooxygenases (FMOs) reoxidize sulindac sulfide back to sulfoxide, creating a dynamic equilibrium. Hepatic cytochrome P450s further oxidize sulindac to the inactive sulfone, competing with Msr pathways [5].

Table 2: Methionine Sulfoxide Reductases in Sulindac Sulfide Formation

Enzyme ClassOrganism/Tissue SourceCofactorsInhibition SensitivityReduction Efficiency
MsrAEscherichia coliThioredoxin, NADPHN-ethylmaleimide85% ± 7% (in fecal slurry)
MsrB1Rat/human liver cytosolThioredoxin, NADPHArsenite78% ± 5% (in vitro)
FMOHuman hepatic microsomesNADPH, O₂MethimazoleRe-oxidizes sulfide

Interplay Between Sulfide Oxidation and Glucuronide Conjugation

The metabolic fate of sulindac sulfide involves competitive pathways that determine acyl glucuronide yield:

  • Parallel Metabolic Channels: Sulindac sulfide undergoes either:
  • Glucuronidation: UGT-mediated conjugation (Km ≈ 15 μM)
  • Oxidation: CYP2C9/3A4-mediated sulfone formation (Km ≈ 45 μM)Hepatic zonation dictates preference—periportal hepatocytes favor oxidation, while pericentral regions dominate glucuronidation due to UGT density [7] [10].
  • Microbial-Host Feedbacks: Gut microbiota deconjugate sulindac sulfide glucuronide via β-glucuronidases, releasing free sulfide. This reactivated sulfide may be:
  • Reabsorbed (prolonging half-life)
  • Further metabolized by colonic bacteria to dimethyl sulfide (excreted)
  • Re-glucuronidated upon hepatic recirculation [5] [10].
  • Kinetic Shunting: Phospho-sulindac (a sulindac prodrug) bypasses initial glucuronidation, increasing sulfide bioavailability. Its hydrolysis directly releases sulindac, which feeds into Msr/CYP pathways without first-pass glucuronidation losses [7].

Table 3: Interdependence of Metabolic Pathways for Sulindac Sulfide

Metabolic PathwayKey EnzymesTissue/Microbial SiteMajor MetaboliteNet Effect on Acyl Glucuronide Pool
Acyl glucuronidationUGT1A1/1A3/1A9HepatocytesSulindac sulfide acyl-β-D-glucuronideIncreases (+60–70% of dose)
Sulfide oxidationCYP2C9, CYP3A4Hepatocytes (periportal)Sulindac sulfoneDecreases (competes with glucuronidation)
Glucuronide hydrolysisβ-GlucuronidasesGut microbiota (Bacteroides, E. coli)Free sulindac sulfideDecreases glucuronide, increases free sulfide
Prodrug activationPhosphatasesIntestinal mucosaSulindacIncreases sulfide substrate availability

Metabolite Inventory

Properties

Product Name

Sulindac Sulfide Acyl-beta-D-Glucuronide

IUPAC Name

6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C26H25FO8S

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-

InChI Key

FWLAXSAVBCVJBU-MFOYZWKCSA-N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

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